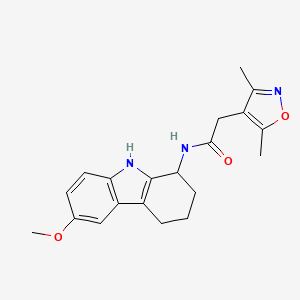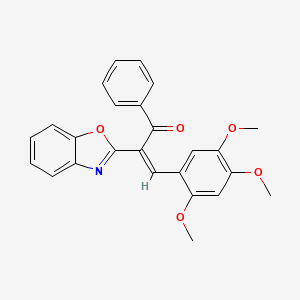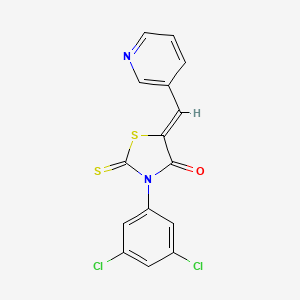
N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a 2,5-dimethoxyphenyl group, a 6-fluoro-1H-indol-1-yl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.
Synthesis of the 6-fluoro-1H-indole intermediate: This step may involve the fluorination of an indole precursor.
Coupling reaction: The two intermediates are then coupled using an acylation reaction to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction might yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Similar structure but lacks the fluorine atom.
N-(2,5-dimethoxyphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2,5-dimethoxyphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C18H17FN2O3 |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17FN2O3/c1-23-14-5-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-3-4-13(19)9-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
TXGRQBHUSCULLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163532.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12163538.png)

![N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12163552.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12163556.png)


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)
![6-[4-(methylsulfanyl)phenyl]-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12163588.png)


![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12163613.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12163621.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12163625.png)
